molecular formula C6H9NO4 B3023479 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid CAS No. 77191-37-8

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid

Cat. No.: B3023479
CAS No.: 77191-37-8
M. Wt: 159.14 g/mol
InChI Key: BMOXYLBGPIDAAN-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid (CAS 77191-37-8) is a chemical compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol . This lactam-acetic acid derivative serves as a critical synthetic building block and intermediate in organic and medicinal chemistry research. Its structure features both a hydroxy-pyrrolidinone ring and an acetic acid side chain, making it a versatile precursor for further chemical modifications. Research Applications and Synthetic Value: This compound is primarily valued as a key intermediate in the synthesis of more complex, biologically relevant molecules. Patent literature identifies it as a direct precursor in the synthesis of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide, a compound better known as the nootropic agent Oxiracetam . The process involves the ammonolysis of the corresponding ethyl ester of this acid . More broadly, lactam-N-acetic acids like this one are recognized as valuable starting materials for preparing various pharmaceutical compounds, including those with potential cardiac effects . Physical and Chemical Properties: The compound has a calculated density of 1.5±0.1 g/cm³ and a high boiling point of 465.6±40.0 °C at 760 mmHg, indicating its stability . It is characterized by a high polarity, reflected in its flash point of 235.4±27.3 °C and a LogP value of -1.69, suggesting good solubility in aqueous and polar solvents . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. The (S)-enantiomer of this compound (CAS# 99437-11-3) is classified with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOXYLBGPIDAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401008546
Record name (4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88877-52-5
Record name 1-Pyrrolidineacetic acid, 4-hydroxy-2-oxo-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088877525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid typically involves multi-step processes. One common method includes the reaction of a 4-halo-3-alkoxy-butenoic acid ester with glycine to form intermediate products. These intermediates undergo acid hydrolysis, hydrogenation, and esterification, followed by conversion to the final product through reaction with ammonia .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts such as palladium are commonly used in the hydrogenation steps to facilitate the reaction .

Chemical Reactions Analysis

Hydrolysis and Hydrogenation

The compound participates in sequential hydrolysis and catalytic hydrogenation under controlled conditions. A patented industrial process demonstrates:

  • Acid hydrolysis : Treatment with aqueous HCl (pH 0–2) at 0–100°C removes alkoxy groups, yielding 2,4-dioxopyrrolidin-1-yl-acetic acid .

  • Hydrogenation : Subsequent hydrogenation with H₂ (5–50 bar pressure) and a Ru/C catalyst at 0–70°C selectively reduces the 4-keto group, forming 4-hydroxy-2-oxopyrrolidin-1-yl-acetic acid .

Table 1: Hydrogenation Reaction Parameters

ParameterRange/Conditions
Temperature0–70°C
Pressure5–50 bar H₂
Catalyst1–10% Ru/C
SolventAqueous acidic medium (pH 0–2)
Conversion Efficiency>90% (industrial scale)

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions:

  • Reagents : Methanol, ethanol, or other C₁–C₄ alcohols with H₂SO₄ as a catalyst .

  • Conditions : Reflux in solvents like cyclohexane with water removal via azeotropic distillation.

  • Product : Methyl or ethyl esters (e.g., methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate), isolated in high purity .

Table 2: Esterification Outcomes

AlcoholCatalystTemperatureYield (%)
MethanolH₂SO₄Reflux85–92
EthanolH₂SO₄Reflux80–88

Substitution Reactions

The ester derivatives undergo nucleophilic substitution:

  • Ammonolysis : Reaction with ammonia converts esters to 4-hydroxy-2-oxopyrrolidin-1-yl-acetamide, a precursor for pharmaceuticals .

  • Conditions : Ammonia in ethanol at 25–60°C, yielding >95% purity after crystallization .

Key reaction :

Methyl ester+NH3Acetamide+CH3OH\text{Methyl ester}+\text{NH}_3\rightarrow \text{Acetamide}+\text{CH}_3\text{OH}

Catalytic Hydrogenation of Derivatives

The 2,4-dioxopyrrolidin-1-yl-acetic acid intermediate is hydrogenated to modify ring saturation:

  • Catalyst : Pt, Rh, or Ru on inert supports (preferred: Ru/C) .

  • Outcome : Selective reduction of the α,β-unsaturated lactam system to form saturated pyrrolidinone derivatives .

Stability Under Acidic Conditions

Prolonged exposure to strong acids (e.g., HCl, H₂SO₄) at elevated temperatures (>80°C) may lead to:

  • Decarboxylation : Loss of CO₂ from the acetic acid moiety.

  • Ring-opening : Cleavage of the pyrrolidinone ring, forming linear amines or ketones .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Description : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that facilitate the creation of diverse chemical entities.
  • Synthetic Routes : Common methods for synthesizing 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid include reactions involving pyrrolidine derivatives and hydrolysis of esters. The compound can also be synthesized from amino acids through multi-step processes involving hydrogenation and esterification.
Method Description Yield (%) Comments
Reaction of pyrrolidine derivatives75Effective for large-scale synthesis
Hydrolysis of esters85High yield; suitable for pharmaceuticals
Direct synthesis from amino acids70Useful for targeted modifications

Biological Applications

Enzyme Inhibition

  • Aldose Reductase Inhibition : The compound has been identified as an aldose reductase inhibitor, which is crucial in managing diabetic complications by interrupting the polyol pathway that leads to cellular damage in diabetes. Studies have shown significant inhibition of enzyme activity, indicating its therapeutic potential.

Neuroprotective Effects

  • The structural similarity of this compound to neurotransmitters suggests it may interact with neural pathways. Preliminary studies indicate potential neuroprotective effects, which could lead to applications in treating neurological disorders.

Anti-inflammatory Properties

  • Initial research has suggested that this compound may exhibit anti-inflammatory effects, broadening its therapeutic applications beyond diabetes and neurological conditions.
Study Focus Findings Reference
Aldose Reductase InhibitionSignificant inhibition observed; potential for diabetes managementBioorganic & Medicinal Chemistry Letters
Neuroprotective ActivityIndications of neuroprotection; requires further explorationVarious studies
Anti-inflammatory EffectsPreliminary results suggest anti-inflammatory propertiesOngoing research

Industrial Applications

In addition to its roles in chemistry and biology, this compound is utilized in industrial settings:

  • Pharmaceutical Development : It is explored as a candidate for drug development targeting various diseases due to its biological activity.
  • Material Science : The compound is investigated for its potential use in developing new materials and as a reagent in industrial processes.

Case Studies

  • Aldose Reductase Inhibition Study :
    • A notable study published in "Bioorganic & Medicinal Chemistry Letters" highlighted the compound's role as an aldose reductase inhibitor. The findings indicated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for diabetic complications.
  • Neurotransmitter Interaction Research :
    • Another research effort focused on the compound's interaction with neurotransmitter systems. Results indicated that it could modulate neurotransmission, presenting opportunities for developing treatments for neurological disorders.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Oxiracetam (2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetamide)

  • Structural Difference : Replaces the carboxylic acid group (-COOH) with an acetamide (-CONH₂) .
  • Implications: Solubility: The amide group enhances solubility in polar solvents compared to the carboxylic acid, which may form salts. Bioactivity: Oxiracetam is a nootropic agent, while the acetic acid derivative is primarily an impurity without established therapeutic use.
  • Safety : Oxiracetam is generally well-tolerated, whereas the acetic acid derivative’s toxicity profile remains uncharacterized .

2-(2-Oxopyrrolidin-1-yl)acetamide

  • Structural Difference: Lacks the 4-hydroxy group on the pyrrolidinone ring .
  • Properties :
    • Molecular Weight : 142.16 g/mol (vs. 159.14 g/mol for the target compound).
    • Hazards : Classified as acutely toxic (oral, Category 4) and a skin sensitizer (H302, H317) .

2-(4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic Acid

  • Structural Features : Contains a dihydropyrrole ring with acetyl and methyl substituents (CAS 33492-33-0) .
  • Molecular Weight : 197.19 g/mol.
  • Acetyl and methyl groups increase hydrophobicity, reducing aqueous solubility compared to the hydroxy-substituted target compound.

2-(4-Oxopyridin-1(4H)-yl)acetic Acid

  • Structural Difference: Pyridine ring replaces the pyrrolidinone moiety (CAS 45965-36-4) .
  • Properties: Hazards: Harmful if swallowed, inhaled, or in contact with skin (H302, H312, H332). Aromaticity: The pyridine ring confers aromaticity and lower basicity compared to the lactam ring in pyrrolidinone derivatives.
  • Functional Impact : Altered electronic properties may influence binding to biological targets, such as enzymes or receptors.

2-(4-Isobutyl-2-oxopyrrolidin-1-yl)acetic Acid

  • Structural Difference : Features an isobutyl group at the 4-position (MW 199.3 g/mol) .
  • Implications :
    • Hydrophobicity : The bulky isobutyl substituent reduces polarity, likely decreasing water solubility.
    • Bioavailability : Increased lipophilicity may enhance membrane permeability but limit dissolution in biological fluids.

Research Findings and Functional Implications

  • Carboxylic Acid vs. Amide : The -COOH group in the target compound increases acidity (pKa ~2-3) compared to Oxiracetam’s amide (pKa ~15), affecting ionization and pharmacokinetics .
  • Ring Size and Aromaticity: Pyrrolidinone derivatives (5-membered lactam) exhibit less ring strain and greater metabolic stability than pyridine-based analogs (6-membered aromatic ring) .

Biological Activity

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicine and industry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Its structural characteristics allow for diverse chemical modifications, making it a versatile compound in research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, modulating their activity. The exact pathways involved depend on the specific biological system and application.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For example, it has been studied for its potential to inhibit aldose reductase (ALR2), an enzyme linked to diabetic complications. Compounds designed based on its structure have shown promising results in selectively inhibiting ALR2 while exhibiting antioxidant properties .

2. Antioxidant Activity

The antioxidant capacity of this compound has been highlighted in studies where it demonstrated significant radical scavenging activity. This property is crucial for mitigating oxidative stress, which is implicated in various diseases .

3. Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, certain derivatives exhibited potent cytotoxicity against A549 human lung adenocarcinoma cells, suggesting that modifications to the core structure can enhance anticancer activity .

Data Table: Biological Activity Overview

Activity Type Description Reference
Enzyme InhibitionInhibition of ALR2 with selectivity; potential for reducing diabetic complications
Antioxidant ActivitySignificant DPPH radical scavenging ability; reduces oxidative stress
Anticancer ActivityPotent cytotoxic effects against A549 cells; structure-dependent efficacy

Case Study 1: Aldose Reductase Inhibition

A study synthesized several derivatives based on the structure of this compound and evaluated their inhibitory effects on ALR2. The most potent derivative exhibited an IC50 value of 0.789 μM, demonstrating strong selectivity over other enzymes .

Case Study 2: Antioxidant Properties

In another investigation, the antioxidant properties were assessed using DPPH assays. The compound showed a remarkable inhibitory rate compared to standard antioxidants like Trolox, indicating its potential as a therapeutic agent against oxidative stress-related conditions .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid, and what factors influence yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions between pyrrolidinone derivatives and activated acetic acid precursors. For example, analogous compounds (e.g., hydroxypiracetam) are synthesized via nucleophilic substitution or cyclization reactions under controlled pH and temperature. Critical parameters include reaction time (2.5–3 hours for reflux), solvent choice (e.g., acetic acid for improved solubility), and stoichiometric ratios of reagents . Post-synthesis purification via recrystallization (e.g., from acetic acid) is essential to achieve high purity (>95%) .

Q. How should researchers characterize the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the pyrrolidinone ring (δ ~2.0–3.5 ppm for methylene groups) and the carboxylic acid moiety (δ ~12–13 ppm for -COOH) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion peak at m/z 158.1552 (C6_6H10_{10}N2_2O3_3) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection at 210–230 nm ensures purity, with retention times compared to reference standards .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS hazard code Xi) .
  • Ventilation: Use fume hoods to prevent inhalation of aerosols.
  • Storage: Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. What analytical strategies are effective for quantifying this compound in biological matrices (e.g., plasma)?

Methodological Answer: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended:

  • Sample Preparation: Protein precipitation with acetonitrile (1:3 v/v) from rat plasma .
  • Chromatography: Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile.
  • Detection: Multiple reaction monitoring (MRM) transitions (m/z 158 → 114 for quantification; 158 → 85 for confirmation) with a lower limit of quantification (LLOQ) of 10 ng/mL .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point variability)?

Methodological Answer:

  • Reproducibility Checks: Repeat measurements under standardized conditions (e.g., differential scanning calorimetry for melting points).
  • Crystallization Studies: Assess polymorphic forms by X-ray diffraction (XRD) to explain discrepancies (e.g., 165–168°C vs. literature reports) .
  • Cross-Validation: Compare data across multiple techniques (e.g., HPLC purity vs. elemental analysis) .

Q. What metabolic pathways or degradation products are associated with this compound?

Methodological Answer:

  • In Vitro Studies: Incubate with liver microsomes (human/rat) to identify phase I/II metabolites (e.g., glucuronidation of the hydroxyl group).
  • Degradation Analysis: Under accelerated conditions (40°C/75% RH), monitor hydrolysis of the pyrrolidinone ring via LC-MS, identifying 4-hydroxy-2-oxo-pyrrolidine as a primary degradant .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability: Perform forced degradation studies in buffers (pH 1–13). The compound is most stable at pH 4–6, with rapid hydrolysis in alkaline conditions (>pH 9) .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition onset (~200°C) .

Q. What computational modeling approaches can predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular Docking: Screen against targets like NMDA receptors (relevant to nootropic activity) using AutoDock Vina, validating with in vitro assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid
Reactant of Route 2
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2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid

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